tert-Butyl N-hydroxycarbamate tert-Butyl N-hydroxycarbamate
Brand Name: Vulcanchem
CAS No.: 36016-38-3
VCID: VC21127618
InChI: InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)
SMILES: CC(C)(C)OC(=O)NO
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

tert-Butyl N-hydroxycarbamate

CAS No.: 36016-38-3

Cat. No.: VC21127618

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-hydroxycarbamate - 36016-38-3

Specification

CAS No. 36016-38-3
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name tert-butyl N-hydroxycarbamate
Standard InChI InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)
Standard InChI Key DRDVJQOGFWAVLH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NO
Canonical SMILES CC(C)(C)OC(=O)NO

Introduction

Chemical Structure and Physical Properties

tert-Butyl N-hydroxycarbamate (C₅H₁₁NO₃) has a molecular weight of 133.15 g/mol and features a hydroxylamine group protected by a tert-butyloxycarbonyl (Boc) group. The compound appears as a white to light pink crystalline powder with distinct physical characteristics .

Physical Properties

The key physical properties of tert-Butyl N-hydroxycarbamate are summarized in the following table:

PropertyValue
Melting point53-55 °C
Boiling point245.66 °C (estimated)
Density1.2510 (estimated)
Refractive index1.4120 (estimated)
FormCrystalline powder
ColorWhite to light pink
Water solubilitySlightly soluble
Storage temperature2-8 °C
SolubilitySoluble in chloroform and methanol
pKa9.31±0.23 (predicted)

The compound is moisture-sensitive and requires appropriate storage conditions to maintain its integrity .

Structural Characteristics

Recent X-ray crystallography studies have provided significant insights into the molecular arrangement of tert-Butyl N-hydroxycarbamate. The crystal structure reveals an interesting pattern where molecules form ribbons through two parallel chains. These chains are connected via C=O···H–N hydrogen bonding patterns. Additionally, these ribbons are cross-linked through C=O···H–O hydrogen bonds, creating a complex three-dimensional network .

This hydrogen bonding network explains many of the compound's physical properties and provides valuable information for understanding its reactivity patterns. The structural arrangement has been compared with closely related compounds to establish structure-property relationships .

Synthesis Methods

Several approaches exist for synthesizing tert-Butyl N-hydroxycarbamate, with the most common method involving the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate.

Standard Synthesis Procedure

A widely used laboratory synthesis method involves:

  • Preparing a suspension of NH₂OH·HCl (9.7 g, 140 mmol) and K₂CO₃ (9.7 g, 700 mmol) in diethyl ether (60 mL) and water (2 mL)

  • Stirring the mixture for approximately 1 hour at room temperature, during which CO₂ gas evolves

  • Adding a solution of Boc₂O (20.0 g, 92 mmol) in diethyl ether (40 mL) dropwise at 0 °C

  • Continuing stirring at room temperature for 12 hours

  • Decanting the organic phase and washing the solid with diethyl ether (3 × 30 mL)

  • Concentrating the combined organic layers and recrystallizing the residue from cyclohexane/toluene

  • Obtaining the final product as a white solid

Chemical Reactivity and Applications

tert-Butyl N-hydroxycarbamate demonstrates diverse reactivity patterns, making it valuable in various synthetic transformations.

Applications in Organic Synthesis

The compound has found numerous applications in organic chemistry, particularly in the following areas:

Azridine Synthesis

tert-Butyl N-hydroxycarbamate is instrumental in the preparation of azridines through cycloaddition reactions involving azides with nitroso Diels-Alder adducts . This application represents a significant contribution to heterocyclic chemistry, as azridines are important structural motifs in pharmaceutical compounds.

Hydroxylamine Derivative Synthesis

The compound serves as a reagent for synthesizing various hydroxylamine derivatives, including t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides . These derivatives have applications in medicinal chemistry and materials science.

Nitroso Chemistry

tert-Butyl N-hydroxycarbamate acts as a precursor to tert-butyloxy-nitroso-carbonyl compounds, which serve as valuable intermediates in various transformations, particularly in Diels-Alder reactions . The generation of these nitroso species has enabled the development of new synthetic pathways for complex organic molecules.

Nucleophilic Functionalization Reactions

The compound undergoes both N- and O-functionalization reactions, providing access to a variety of functionalized products. This reactivity pattern has been exploited in the development of new synthetic methodologies .

Recent Research Developments

Scientific interest in tert-Butyl N-hydroxycarbamate continues to grow, with recent studies exploring its applications and structural characteristics.

Structural Studies

A significant breakthrough in understanding the compound's properties came with the determination of its X-ray crystal structure in 2023, as reported by Aitken et al. This research revealed the intricate hydrogen bonding patterns that characterize the solid-state arrangement of the compound, providing valuable insights into its physical properties and reactivity .

Synthetic Applications

Recent research has expanded the utility of tert-Butyl N-hydroxycarbamate in organic synthesis. Studies have demonstrated its effectiveness in various transformations, including:

  • Palladium-catalyzed additions to Baylis-Hillman acetate adducts

  • Organocatalytic asymmetric 5-hydroxyisoxazolidine synthesis, providing routes to β-amino acids

  • Applications in total synthesis of complex natural products, such as (−)-Agelastatin A

These developments highlight the continuing relevance of this compound in advancing synthetic methodologies.

SupplierPurityPrice Range (USD)Minimum Order
Xiamen Yunfan Biotech Co., Ltd.99%+Price not specified1 kg
Zibo Hangyu Biotechnology Development Co., Ltd99%$70.00-700.00/kg10 kg
Henan Fengda Chemical Co., Ltd98%$5.00-0.10/kg1 kg

Market availability indicates a supply capacity of approximately 20 tons from some manufacturers, suggesting the compound's importance in industrial applications .

Spectroscopic and Analytical Identification

The identification and characterization of tert-Butyl N-hydroxycarbamate typically involve various spectroscopic techniques.

Analytical Parameters

Standard analytical parameters for identifying the compound include:

  • InChI: InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7)

  • InChIKey: DRDVJQOGFWAVLH-UHFFFAOYSA-N

  • SMILES: C(OC(C)(C)C)(=O)NO

These parameters facilitate database searches and compound identification in analytical workflows.

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